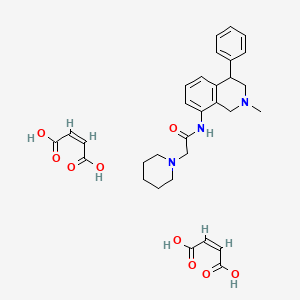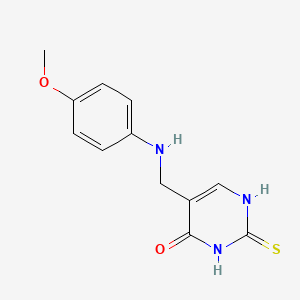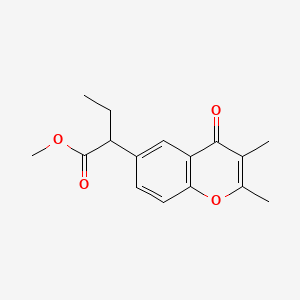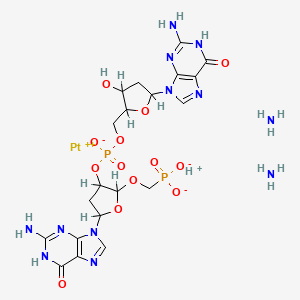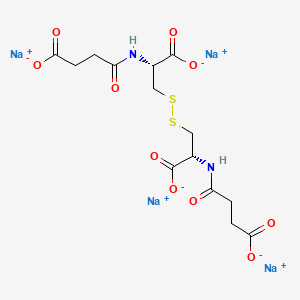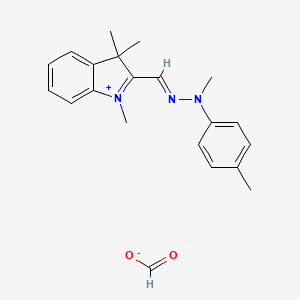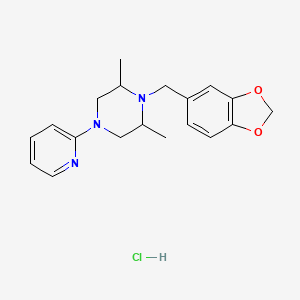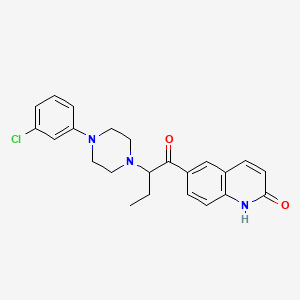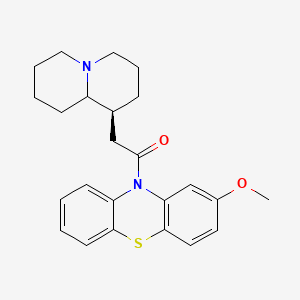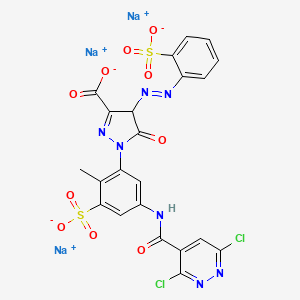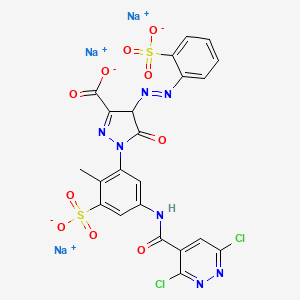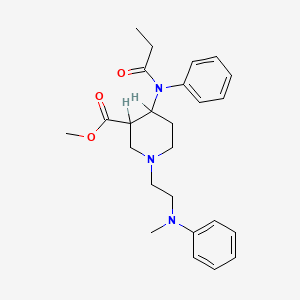
3-Piperidinecarboxylic acid, 1-(2-(methylphenylamino)ethyl)-4-((1-oxopropyl)phenylamino)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Piperidinecarboxylic acid, 1-(2-(methylphenylamino)ethyl)-4-((1-oxopropyl)phenylamino)-, methyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, carboxylic acid group, and multiple amine and ester functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinecarboxylic acid, 1-(2-(methylphenylamino)ethyl)-4-((1-oxopropyl)phenylamino)-, methyl ester typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the carboxylic acid group. Subsequent steps involve the attachment of the methylphenylamino and oxopropylphenylamino groups through amide bond formation. The final step includes esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Strict control of reaction conditions, such as temperature, pressure, and pH, is essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Piperidinecarboxylic acid, 1-(2-(methylphenylamino)ethyl)-4-((1-oxopropyl)phenylamino)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Piperidinecarboxylic acid, 1-(2-(methylphenylamino)ethyl)-4-((1-oxopropyl)phenylamino)-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Piperidinecarboxylic acid, 1-(2-(methylphenylamino)ethyl)-4-((1-oxopropyl)phenylamino)-, methyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Piperidinecarboxylic acid derivatives
- Methylphenylamino compounds
- Oxopropylphenylamino esters
Uniqueness
3-Piperidinecarboxylic acid, 1-(2-(methylphenylamino)ethyl)-4-((1-oxopropyl)phenylamino)-, methyl ester is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
156724-55-9 |
|---|---|
Molecular Formula |
C25H33N3O3 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
methyl 1-[2-(N-methylanilino)ethyl]-4-(N-propanoylanilino)piperidine-3-carboxylate |
InChI |
InChI=1S/C25H33N3O3/c1-4-24(29)28(21-13-9-6-10-14-21)23-15-16-27(19-22(23)25(30)31-3)18-17-26(2)20-11-7-5-8-12-20/h5-14,22-23H,4,15-19H2,1-3H3 |
InChI Key |
HCDUIWSUWHCDFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1C(=O)OC)CCN(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


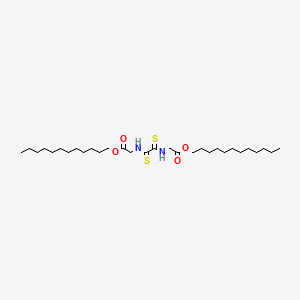
![1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747274.png)
